molecular formula C25H33N5O2S B2920389 2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112418-09-3

2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2920389
CAS No.: 1112418-09-3
M. Wt: 467.63
InChI Key: ODLYTTLUPMWBSQ-UHFFFAOYSA-N
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Description

2-(diethylamino)-3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C25H33N5O2S and its molecular weight is 467.63. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activity

The synthesis of related thieno[3,2-d]pyrimidin-4-one derivatives and their evaluation for antiproliferative activity against human cancer cell lines have been reported. These compounds exhibit potential as anticancer agents due to their ability to inhibit the proliferation of various cancer cell lines, suggesting a promising area for further investigation into their mechanism of action and optimization for enhanced activity (Mallesha et al., 2012).

Antimicrobial Activity

New dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which are structurally related to thieno[3,2-d]pyrimidin-4-ones, have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated high antimicrobial activity, highlighting the potential of thieno[3,2-d]pyrimidin-4-one derivatives as lead compounds for developing new antimicrobial agents (Yurttaş et al., 2016).

Selective 5-HT1A Receptor Ligands

Thieno[3,2-d]pyrimidin-4-one derivatives have been evaluated for their affinity and selectivity towards the 5-HT1A receptor, a target of interest for treating neurological and psychiatric disorders. These studies provide insights into the structural features important for the interaction with the 5-HT1A receptor, offering a basis for the design of selective ligands with potential therapeutic applications (Modica et al., 1997).

High Affinity and Selectivity for 5-HT(1A) Receptor

Further research into [[(arylpiperazinyl)alkyl]thio]thieno[2,3-d]pyrimidinone derivatives has demonstrated their high affinity and selectivity for the 5-HT(1A) receptor. These compounds represent a novel class of non-nucleoside inhibitors, with significant potential for the development of new treatments for conditions involving the 5-HT(1A) receptor (Modica et al., 2000).

Properties

IUPAC Name

2-(diethylamino)-3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O2S/c1-5-27(6-2)25-26-20-10-16-33-23(20)24(32)30(25)11-9-22(31)29-14-12-28(13-15-29)21-17-18(3)7-8-19(21)4/h7-8,10,16-17H,5-6,9,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLYTTLUPMWBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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